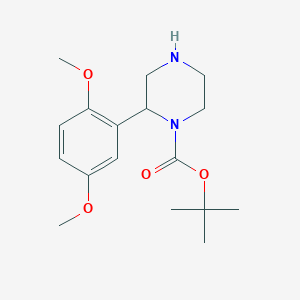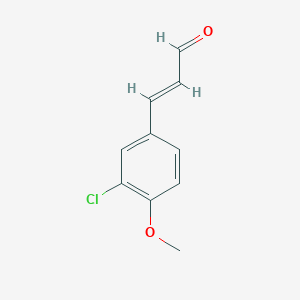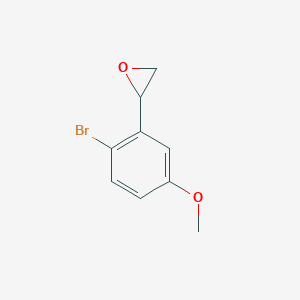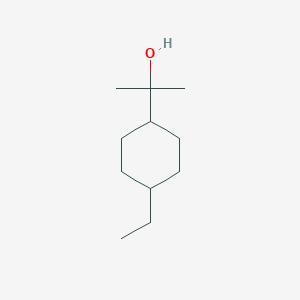
2-(4-Ethylcyclohexyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylcyclohexyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethyl group and a hydroxyl group attached to a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)propan-2-ol typically involves the hydrogenation of 4-ethylcyclohexanone followed by the reduction of the resulting alcohol. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and reduction processes. The use of high-pressure hydrogenation reactors with optimized catalyst systems can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylcyclohexyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of alkyl halides or other substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-(4-Ethylcyclohexyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylcyclohexyl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.
4-Ethylcyclohexanol: Differing by the position of the ethyl group on the cyclohexane ring.
Propan-2-ol: A simpler alcohol with a hydroxyl group attached to a propan-2-ol moiety.
Uniqueness
2-(4-Ethylcyclohexyl)propan-2-ol is unique due to the combination of the cyclohexane ring with an ethyl group and a propan-2-ol moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H22O |
|---|---|
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
2-(4-ethylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C11H22O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
GJBQLYFMAYCBAM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




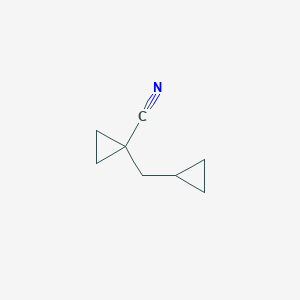



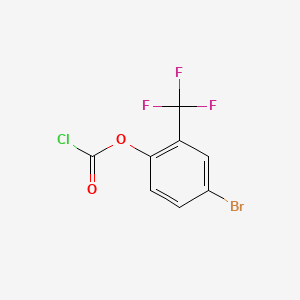

![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
